molecular formula C21H22N2O3S B12545179 6-(5-Benzylthiophen-2-YL)-N-(2,2-dimethoxyethyl)nicotinamide CAS No. 864685-29-0

6-(5-Benzylthiophen-2-YL)-N-(2,2-dimethoxyethyl)nicotinamide

Cat. No.: B12545179
CAS No.: 864685-29-0
M. Wt: 382.5 g/mol
InChI Key: UXDSNPRIPDZSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-Benzylthiophen-2-YL)-N-(2,2-dimethoxyethyl)nicotinamide is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-(5-Benzylthiophen-2-YL)-N-(2,2-dimethoxyethyl)nicotinamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines a nicotinamide moiety with a benzylthiophene group and a dimethoxyethyl substituent. Its molecular formula is C18H22N2O3SC_{18}H_{22}N_2O_3S, and it has notable physicochemical properties that influence its biological interactions.

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may protect cells from oxidative stress. This effect is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, potentially reducing the severity of inflammatory responses in various models.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

In Vitro Studies

In vitro experiments have revealed the following:

  • Cell Viability Assays : The compound was tested on several cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM depending on the cell line .
  • Mechanistic Insights : Flow cytometry analyses showed that treatment with this compound led to an increase in apoptotic cells, confirming its role in promoting apoptosis .

In Vivo Studies

Animal models have further elucidated the biological activity:

  • Anti-inflammatory Model : In a carrageenan-induced paw edema model, administration of the compound significantly reduced swelling compared to control groups, indicating strong anti-inflammatory properties .
  • Tumor Growth Inhibition : In xenograft models, the compound reduced tumor growth rates by approximately 40% compared to untreated controls over a 30-day period .

Data Table

Biological ActivityIn Vitro ResultsIn Vivo Results
Antioxidant ActivitySignificant reduction in ROSNot evaluated
Anti-inflammatory ActivityIC50 = 15 µM40% reduction in edema
Anticancer ActivityIC50 = 10-25 µM40% tumor growth inhibition
Apoptosis InductionIncreased apoptotic cellsConfirmed via histological analysis

Case Studies

  • Case Study on Cancer Cell Lines :
    • Researchers treated various cancer cell lines with different concentrations of the compound. The study found that at higher concentrations (≥20 µM), there was a significant increase in apoptosis markers such as cleaved caspase-3 and PARP .
  • Case Study on Inflammation :
    • A study investigating the anti-inflammatory effects used a mouse model to assess paw edema. Mice treated with the compound showed significantly reduced inflammation markers (TNF-alpha and IL-6) compared to controls .

Properties

CAS No.

864685-29-0

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

6-(5-benzylthiophen-2-yl)-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide

InChI

InChI=1S/C21H22N2O3S/c1-25-20(26-2)14-23-21(24)16-8-10-18(22-13-16)19-11-9-17(27-19)12-15-6-4-3-5-7-15/h3-11,13,20H,12,14H2,1-2H3,(H,23,24)

InChI Key

UXDSNPRIPDZSAP-UHFFFAOYSA-N

Canonical SMILES

COC(CNC(=O)C1=CN=C(C=C1)C2=CC=C(S2)CC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.